DNA Adduct Level Defines an Intermediate Tumor‑Initiating Potency Between the Parent and the Dimethyl Derivative
In SENCAR mouse epidermis, 7‑methylbenz[a]anthracene (7‑MBA, the monomethyl analogue of the dibenz[a,h]anthracene series) yielded a total covalent DNA binding of 0.37 ± 0.07 pmol adducts/mg DNA 24 h after a single topical dose of 400 nmol [1]. This level sits between the extremely potent 7,12‑dimethylbenz[a]anthracene (6.4 ± 0.01 pmol/mg DNA) and the weakly binding dibenz[a,j]anthracene (0.03 ± 0.01 pmol/mg DNA), precisely correlating with the relative tumor‑initiating activities of the three hydrocarbons [1]. The data establish that the monomethyl substitution pattern produces an intermediate, titratable genotoxic burden distinct from both the disubstituted and unsubstituted frameworks.
| Evidence Dimension | Total covalent DNA adduct level (pmol/mg DNA) |
|---|---|
| Target Compound Data | 0.37 ± 0.07 pmol/mg DNA (7‑methylbenz[a]anthracene, 400 nmol topical, 24 h) |
| Comparator Or Baseline | 7,12‑Dimethylbenz[a]anthracene: 6.4 ± 0.01 pmol/mg DNA; Dibenz[a,j]anthracene: 0.03 ± 0.01 pmol/mg DNA |
| Quantified Difference | 7‑MBA is ~17‑fold lower than DMBA and ~12‑fold higher than dibenz[a,j]anthracene |
| Conditions | SENCAR mouse epidermis; 400 nmol topical application; 24 h exposure; ³²P‑postlabeling analysis |
Why This Matters
For dose‑response studies that require a quantifiable, intermediate genotoxic stress—avoiding both the overwhelming potency of DMBA and the near‑background signal of the unsubstituted parent—7‑MeDBA offers a calibrated window of DNA damage.
- [1] Baer‑Dubowska W, Vulimiri SV, Harvey RG, Cortez C, DiGiovanni J. Analysis of 7‑methylbenz[a]anthracene‑DNA adducts formed in SENCAR mouse epidermis by ³²P‑postlabeling. Chem Res Toxicol. 1997;18(3):523‑529. View Source
